molecular formula C11H15ClFNO B2495860 (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride CAS No. 390744-78-2

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride

Cat. No.: B2495860
CAS No.: 390744-78-2
M. Wt: 231.7
InChI Key: GHYIDVTWFWGMSW-FVGYRXGTSA-N
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Description

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 2nd position, and an amine group at the 4th position of the chroman ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring structure.

    Fluorination: Introduction of the fluorine atom at the 6th position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The addition of methyl groups at the 2nd position can be carried out using methylating agents like methyl iodide in the presence of a base.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,2-dimethylchroman-4-amine
  • 2,2-Dimethylchroman-4-amine
  • 6-Fluorochroman-4-amine

Uniqueness

(S)-6-Fluoro-2,2-dimethylchroman-4-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

(4S)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11;/h3-5,9H,6,13H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYIDVTWFWGMSW-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C=CC(=C2)F)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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